molecular formula C4H10ClNO2S B6263723 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2225141-46-6

3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride

Cat. No.: B6263723
CAS No.: 2225141-46-6
M. Wt: 171.65 g/mol
InChI Key: AOTTYJLVVYXCIL-UHFFFAOYSA-N
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Description

3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.64 g/mol It is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylthietane-1,1-dioxide with ammonia or an amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives .

Scientific Research Applications

3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-methylthietane 1,1-dioxide hydrochloride
  • 3-Methyl-1,1-dioxo-thietan-3-amine hydrochloride

Uniqueness

3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile .

Properties

CAS No.

2225141-46-6

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

3-methyl-1,1-dioxothietan-3-amine;hydrochloride

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5)2-8(6,7)3-4;/h2-3,5H2,1H3;1H

InChI Key

AOTTYJLVVYXCIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)C1)N.Cl

Purity

95

Origin of Product

United States

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